molecular formula C19H28O3 B3174053 Ethyl 8-oxo-8-(4-propylphenyl)octanoate CAS No. 951888-90-7

Ethyl 8-oxo-8-(4-propylphenyl)octanoate

Cat. No. B3174053
CAS RN: 951888-90-7
M. Wt: 304.4 g/mol
InChI Key: ANWJKUCXLVQJAI-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-8-(4-propylphenyl)octanoate is a chemical compound with the molecular formula C19H28O3 .


Molecular Structure Analysis

The molecular structure of Ethyl 8-oxo-8-(4-propylphenyl)octanoate consists of 19 Carbon atoms, 28 Hydrogen atoms, and 3 Oxygen atoms . The InChI code for this compound is 1S/C19H28O3/c1-3-9-16-12-14-17(15-13-16)18(20)10-7-5-6-8-11-19(21)22-4-2/h12-15H,3-11H2,1-2H3 .

Scientific Research Applications

Bio-Lubricant Base Stocks

Research has identified novel compounds, including derivatives related to Ethyl 8-oxo-8-(4-propylphenyl)octanoate, for application as bio-lubricant base stocks. The study on the synthesis of dioxo-dioxane and dioxo-dioxepane ethyl oleate derivatives from oleic acid demonstrated promising bio-lubricant properties. These properties include density, total acid number, total base number, and iodine value, suggesting these compounds' applicability in real-world bio-lubricant scenarios due to their comparable performance with standard commercial lubricants (Wahyuningsih & Kurniawan, 2020).

Liquid Crystal Polymers

Another area of application is in the synthesis and characterization of liquid crystal polymers. Research into 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid and its derivatives has shown potential in creating thermotropic liquid crystals. These materials exhibit phase transition and liquid crystalline behavior, characterized by differential scanning calorimetry (DSC) and polarizing microscopy (POM), highlighting their relevance in the development of advanced materials with specific optical and thermal properties (Li, 2009).

Conducting Polymers

The synthesis of octanoic acid 2-thiophen-3-yl-ethyl ester and its electrochemical homopolymerization presents a significant application in conducting polymers. These polymers exhibit electrochromic properties, with spectroelectrochemistry analysis revealing electronic transitions that enable color changes. This application is crucial for developing new materials for electronic and optoelectronic devices, demonstrating the versatile applications of Ethyl 8-oxo-8-(4-propylphenyl)octanoate derivatives in conducting polymers and electrochromic materials (Sacan et al., 2006).

properties

IUPAC Name

ethyl 8-oxo-8-(4-propylphenyl)octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-3-9-16-12-14-17(15-13-16)18(20)10-7-5-6-8-11-19(21)22-4-2/h12-15H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWJKUCXLVQJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401291335
Record name Ethyl η-oxo-4-propylbenzeneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-oxo-8-(4-propylphenyl)octanoate

CAS RN

951888-90-7
Record name Ethyl η-oxo-4-propylbenzeneoctanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl η-oxo-4-propylbenzeneoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401291335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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